molecular formula C12H8N2O2 B113396 [2,2'-Bipyridine]-4,4'-dicarbaldehyde CAS No. 99970-84-0

[2,2'-Bipyridine]-4,4'-dicarbaldehyde

Cat. No. B113396
CAS RN: 99970-84-0
M. Wt: 212.2 g/mol
InChI Key: UJCACAOPZBJKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is an organic compound that is a derivative of the bipyridine family . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of bipyridine derivatives, including “[2,2’-Bipyridine]-4,4’-dicarbaldehyde”, has been a subject of research. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is based on the bipyridine scaffold. The lowest energy conformation both in solid state and in solution is coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

As a member of the bipyridine family, “[2,2’-Bipyridine]-4,4’-dicarbaldehyde” forms complexes with many transition metals . It is a bidentate chelating ligand .


Physical And Chemical Properties Analysis

“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is a colorless solid . It has been investigated for use as redox-active materials in organic flow batteries .

Scientific Research Applications

  • Macrocyclic Compound Synthesis :

    • [2,2'-Bipyridine]-5,5'-dicarbaldehyde is used in the synthesis of macrocyclic hexa Schiff bases and hexaamines incorporating bipyridine units, offering potential in materials science and coordination chemistry (Hodačová & Buděšínský, 2007).
  • Atom Transfer Radical Polymerization :

    • 2-Pyridinecarbaldehyde imines, a category including bipyridines, facilitate atom transfer polymerization, highlighting its role in polymer science and engineering (Haddleton et al., 1997).
  • Metal Catalysis in Covalent Organic Frameworks :

    • Bipyridine ligands, derived from [2,2'-Bipyridine]-5,5'-dicarbaldehyde, are integrated into covalent organic frameworks for metal catalysis, such as in the Heck reaction, demonstrating its utility in catalysis and materials chemistry (Zhang et al., 2016).
  • Asymmetric Synthesis and Organocatalysis :

    • Enantiopure 2,2'-bipyridines, synthesized from 2-chloroquinolines, serve as chiral ligands and organocatalysts in asymmetric synthesis, emphasizing its importance in stereoselective reactions and pharmaceutical research (Boyd et al., 2010).
  • Ligand Design for Metal Ions :

    • The design of Schiff base ligands from bipyridine carbaldehydes is tailored to suit the needs of specific metal ions, highlighting its application in coordination chemistry and metallo-supramolecular assemblies (Constable et al., 2010).
  • Electrochemical Applications :

    • Bipyridine carbaldehydes, including variants of 2,2'-bipyridine, are employed in electrochemical applications like carbon dioxide reduction, underlining its significance in environmental chemistry and renewable energy research (Smieja & Kubiak, 2010).
  • Photophysical and Electrochemical Properties :

    • The study of polynuclear Ru(II) polypyridyl complexes containing imidazole-based ligands derived from 2,2'-bipyridine-4,4'-dicarbaldehyde reveals significant insights into photophysical and electrochemical properties, crucial for developing advanced materials and sensors (Cheng et al., 2012).

Safety and Hazards

“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” should be handled with care. It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves and clothing .

Future Directions

Bipyridine derivatives, including “[2,2’-Bipyridine]-4,4’-dicarbaldehyde”, have been explored for their potential applications in areas such as dye-sensitised solar cells .

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bipyridine-4,4’-dicarboxaldehyde are believed to be the amino acid residues of target molecules. The compound forms covalent bonds between its carbonyl groups and these residues .

Mode of Action

The precise mechanism of action for 2,2’-Bipyridine-4,4’-dicarboxaldehyde remains partially understood. It is believed to involve the formation of covalent bonds between the molecule’s carbonyl groups and the amino acid residues of target molecules .

Biochemical Pathways

It is known that the compound plays a role in the formation of covalent bonds with amino acid residues, which could potentially affect a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound is an organic building block and demonstrates high solubility in water , which could potentially influence its bioavailability.

Result of Action

It is known that the compound forms covalent bonds with amino acid residues, which could potentially lead to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Bipyridine-4,4’-dicarboxaldehyde. For example, the compound’s solubility in water could potentially be influenced by environmental factors such as temperature and pH . Additionally, the compound’s crystallization behavior could be influenced by the presence of different hydrogen bonding abilities and steric hindrance of the 4,4’-bipyridine substituent groups .

properties

IUPAC Name

2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCACAOPZBJKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400242
Record name [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99970-84-0
Record name [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-4,4'-dicarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Reactant of Route 2
[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Reactant of Route 3
[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Reactant of Route 4
[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Reactant of Route 6
[2,2'-Bipyridine]-4,4'-dicarbaldehyde

Q & A

Q1: What makes 2,2'-Bipyridine-4,4'-dicarboxaldehyde particularly interesting for creating new materials?

A1: 2,2'-Bipyridine-4,4'-dicarboxaldehyde possesses several characteristics that make it a valuable building block for novel materials, specifically metallogels. This compound features both aldehyde and bipyridine groups. The aldehyde groups can participate in Schiff base reactions, forming covalent bonds that contribute to the gel network's structure. Meanwhile, the bipyridine moiety exhibits a strong affinity for metal ions, enabling the formation of coordination complexes. [] This combined ability to engage in both covalent and coordination bonding allows for the creation of dynamic, three-dimensional networks known as metallogels.

Q2: Can you elaborate on the specific applications of these 2,2'-Bipyridine-4,4'-dicarboxaldehyde-derived metallogels?

A2: Research indicates that metallogels derived from 2,2'-Bipyridine-4,4'-dicarboxaldehyde, aminoglycosides, and metal ions hold significant potential for biomedical applications. [] This is due to their unique properties:

  • Biodegradability and Biosafety: These metallogels can degrade within biological systems, minimizing long-term accumulation and potential toxicity. []
  • Antibacterial Activity: The incorporation of aminoglycosides, known for their antibacterial properties, directly into the metallogel structure confers potent antibacterial activity. [] This makes these materials particularly promising for combating infections, potentially even challenging ones like sepsis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.